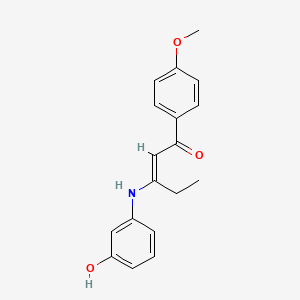
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one typically involves the condensation of 3-hydroxyaniline with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the base deprotonates the 3-hydroxyaniline, allowing it to attack the carbonyl carbon of the 4-methoxybenzaldehyde. The resulting intermediate undergoes dehydration to form the final enone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3-hydroxyanilino)-1-phenyl-2-penten-1-one: Similar structure but lacks the methoxy group.
(E)-3-(3-methoxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one: Similar structure but has an additional methoxy group on the aniline ring.
Uniqueness
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)pent-2-en-1-one |
InChI |
InChI=1S/C18H19NO3/c1-3-14(19-15-5-4-6-16(20)11-15)12-18(21)13-7-9-17(22-2)10-8-13/h4-12,19-20H,3H2,1-2H3/b14-12+ |
Clé InChI |
SEXIWTJTWINHHS-WYMLVPIESA-N |
SMILES isomérique |
CC/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC=C2)O |
SMILES canonique |
CCC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B15010268.png)
![2,4-dichloro-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15010271.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-3-nitro-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B15010282.png)
![4,4-Dimethyl-6-[(2-methylprop-2-en-1-yl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile](/img/structure/B15010292.png)

![N-(4-methylphenyl)-2-[3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15010303.png)
![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15010309.png)
![6-Amino-4-(anthracen-9-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010327.png)
![(4-chlorophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15010337.png)

![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B15010367.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B15010371.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide](/img/structure/B15010373.png)
